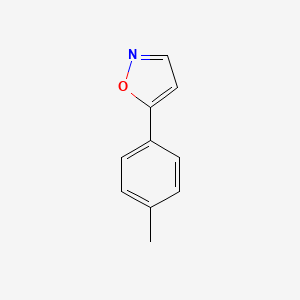

5-(4-Methylphenyl)isoxazole

Descripción general

Descripción

5-(4-Methylphenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its wide range of biological activities and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

One efficient method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave conditions to yield 5-substituted isoxazoles . This method is catalyst-free and offers high yields.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Methylphenyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of isoxazolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

Research has highlighted the potential of 5-(4-Methylphenyl)isoxazole in the development of new anti-inflammatory and analgesic medications. Studies indicate that derivatives of isoxazole exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. For instance, certain isoxazole derivatives have shown selective COX-2 inhibitory activity, making them promising candidates for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentration (MIC) values indicating substantial antimicrobial activity, suggesting its potential use in developing new antibiotics .

Antitumor Activity

There is ongoing research into the anticancer properties of this compound derivatives. Some studies have reported that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves interference with cellular signaling pathways and enzyme inhibition related to cancer progression .

Biochemical Research

Neurobiology Applications

In biochemical research, this compound serves as a valuable tool for studying neurotransmitter activity and other biochemical pathways. Its influence on neurotransmitter systems positions it as a candidate for exploring treatments for neurodegenerative diseases .

Agricultural Chemistry

Herbicides and Pesticides

The compound has applications in agricultural chemistry, particularly in the development of herbicides and pesticides. Its effectiveness as a plant growth regulator can enhance crop yields while providing resistance to pests, making it a significant player in agrochemical research .

Material Science

Novel Polymers and Coatings

In material science, the unique structure of this compound allows for its use in developing novel polymers or coatings with specific thermal and mechanical properties. Its incorporation into materials can enhance performance characteristics such as durability and resistance to environmental factors .

Analytical Chemistry

Standardization in Analytical Methods

this compound can be utilized as a standard in analytical chemistry methods, aiding in the detection and quantification of similar compounds across various samples. This application is essential for ensuring accuracy in chemical analysis .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory agents | Selective COX-2 inhibition; potential analgesics |

| Biochemical Research | Neurobiology studies | Influences neurotransmitter activity |

| Agricultural Chemistry | Herbicides and pesticides | Enhances crop yields; pest resistance |

| Material Science | Polymers and coatings | Improves thermal/mechanical properties |

| Analytical Chemistry | Standardization | Aids in detection/quantification of compounds |

Case Studies

- Analgesic Activity Assessment : A study evaluated various isoxazole derivatives for their analgesic effects using carrageenan-induced paw edema models, demonstrating significant pain relief comparable to existing NSAIDs .

- Antimicrobial Effectiveness : Research on the antimicrobial properties of this compound showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective bacterial inhibition .

- Neuroprotective Studies : Investigations into the neuroprotective effects of isoxazole derivatives revealed their potential to modulate neurotransmitter levels, suggesting therapeutic avenues for neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of 5-(4-Methylphenyl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes or receptors involved in inflammatory processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-Methoxyphenyl)isoxazole

- 5-(4-Chlorophenyl)isoxazole

- 5-(4-Nitrophenyl)isoxazole

Uniqueness

5-(4-Methylphenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Actividad Biológica

5-(4-Methylphenyl)isoxazole is a heterocyclic compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The compound is known for its potential therapeutic applications, particularly in the fields of antimicrobial, antiviral, and anticancer research .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, certain derivatives have shown potent activity against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

- Anticancer Properties : Research indicates that this compound derivatives can inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

- Antiviral Effects : Preliminary studies suggest that some derivatives may possess antiviral activity, although further research is needed to elucidate their mechanisms and efficacy against specific viral targets .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Interaction with Biological Targets : Isoxazole derivatives can interact with various biological targets, influencing cellular processes such as apoptosis and cell cycle regulation. This interaction often leads to altered signaling pathways that can inhibit tumor growth or microbial proliferation .

- Inhibition of Enzymatic Activity : Some studies have focused on the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds derived from this compound have shown promising AChE inhibitory activity, indicating potential for cognitive enhancement .

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions, including oxidation and substitution reactions. These synthetic routes allow for the modification of the isoxazole ring to enhance biological activity. For example, researchers have explored the synthesis of hybrid compounds combining isoxazoles with other pharmacophores to broaden their therapeutic potential .

Propiedades

IUPAC Name |

5-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVLLTZZYAWHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296834 | |

| Record name | 5-(4-methylphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7064-35-9 | |

| Record name | 7064-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-methylphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(P-TOLYL)ISOXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Have any studies explored the antitubercular potential of 5-(4-Methylphenyl)isoxazole derivatives?

A2: Yes, research has investigated the synthesis and antitubercular activity of phenylisoxazole isoniazid derivatives, including this compound-3-carbaldehyde isonicotinylhydrazone (compound 7 in the study). [] This compound showed promising activity against the Mycobacterium tuberculosis standard strain H37Rv, with a minimum inhibitory concentration (MIC) comparable to isoniazid. [] While these findings are encouraging, further investigation is crucial to determine the potential of this compound as a viable antitubercular agent.

Q2: What insights have computational studies provided about the structure of this compound derivatives?

A3: Computational chemistry has been employed to study the structure of this compound derivatives. For instance, density functional theory (DFT) calculations were used to investigate the conformational preferences of phenylisoxazole isoniazid derivatives, including this compound-3-carbaldehyde isonicotinylhydrazone. [] These calculations, conducted at the B3LYP/6-311++G(d,p) level of theory, suggested that these compounds predominantly exist in the trans(E) isomeric form in solution. [] This information contributes to a deeper understanding of the structure-activity relationships of these compounds, potentially guiding future drug design efforts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.